4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
4-(4-ETHOXYPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of quinoline derivatives.
Preparation Methods
The synthesis of quinoline derivatives, including 4-(4-ETHOXYPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE, typically involves multi-step reactions. Common synthetic routes include the Friedländer synthesis, Pfitzinger reaction, and Conrad-Limpach synthesis . These methods often require specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it is explored for its anticancer, antimicrobial, and anti-inflammatory properties . In biology, it is used to study cellular mechanisms and interactions. In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 4-(4-ETHOXYPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE include other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of 4-(4-ETHOXYPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE lies in its specific substituents and the resulting biological properties.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C26H27N3O3/c1-4-32-18-12-10-16(11-13-18)21-22-19(14-26(2,3)15-20(22)30)27-24-23(21)25(31)29(28-24)17-8-6-5-7-9-17/h5-13,21,27-28H,4,14-15H2,1-3H3 |
InChI Key |
MMCJKNHOKVGZTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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